3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAPUUIJCCRRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethylbenzoic Acid
Method A : Friedel-Crafts acylation of m-xylene with acetyl chloride in the presence of AlCl₃ catalyst (1:1.2 molar ratio) at 0–5°C for 6 hr, followed by oxidation with KMnO₄ in alkaline medium (85% yield).
Method B : Direct carboxylation of 1,3,5-trimethylbenzene using CO gas under Koch-Haaf conditions (H₂SO₄/HF catalyst system at 30–40°C, 72 hr, 78% yield).
Conversion to Acid Chloride
Reflux 3,5-dimethylbenzoic acid (1 eq) with thionyl chloride (2.5 eq) in anhydrous dichloromethane for 3 hr. Remove excess SOCl₂ via rotary evaporation to obtain crude 3,5-dimethylbenzoyl chloride (93–97% purity by HPLC).
Construction of Pyrazolo[3,4-d]Pyrimidine Core
Synthesis of 3,5-Dimethyl-1H-pyrazole
- Charge 1 L reactor with 370 g (3.62 mol) acetylacetone and 1000 mL H₂O
- Add glacial acetic acid (0.5 eq) as catalyst
- Slowly add hydrazine hydrate (1.05 eq) at ≤50°C
- Stir at 50°C for 3 hr
- Cool to 10°C, isolate by centrifugation
- Dry under vacuum to obtain white crystals (mp 107–109°C, 91% yield, >99% purity).
Annulation to Pyrazolo[3,4-d]Pyrimidin-4-amine
Reaction Scheme:
3,5-Dimethyl-1H-pyrazole + 2,4-Dichloropyrimidine-5-carbonitrile
→ 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
→ Amination with NH₃/EtOH
Procedure :
- Suspend 3,5-dimethyl-1H-pyrazole (50 mmol) in dry dioxane (200 mL)
- Add 2,4-dichloropyrimidine-5-carbonitrile (55 mmol)
- Bubble HCl gas through solution for 6 hr at 25°C
- Quench with ice-cold NaOH (5%), filter precipitate
- Recrystallize from ethanol/water (1:3) to obtain 4-chloro intermediate (mp 214–216°C, 82% yield)
- Treat with saturated NH₃ in ethanol (100 mL) at 80°C for 12 hr
- Isolate 4-amino-1H-pyrazolo[3,4-d]pyrimidine as pale yellow solid (73% yield).
Ethyl Spacer Installation
N-Alkylation with 2-Bromoethylamine Hydrobromide
Key Parameters :
- 1H-Pyrazolo[3,4-d]pyrimidine (1 eq)
- 2-Bromoethylamine HBr (1.2 eq)
- K₂CO₃ (3 eq) in DMF
- 80°C, 12 hr under argon
- Workup: Dilute with H₂O, extract with CH₂Cl₂
- Dry over MgSO₄, concentrate
- Obtain 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (68% yield).
Final Amide Coupling
Benzoylation of Primary Amine
Procedure :
- Dissolve 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (10 mmol) in dry THF (50 mL)
- Add 3,5-dimethylbenzoyl chloride (12 mmol) slowly at 0°C
- Stir at room temperature for 24 hr
- Wash with NaHCO₃ (5%), brine
- Dry organic layer, concentrate
- Purify by flash chromatography (SiO₂, gradient elution CH₂Cl₂ → CH₂Cl₂/MeOH 95:5)
- Obtain target compound as white solid (mp 158–160°C, 75% yield).
Analytical Data
Spectroscopic Characterization
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, pyrimidine-H), 8.12 (s, 1H, pyrazole-H), 7.65 (s, 2H, Ar-H), 7.21 (s, 1H, Ar-H), 4.85 (t, J=6.8 Hz, 2H, -CH2-N), 3.45–3.35 (m, 4H, pyrrolidine), 2.89 (t, J=6.8 Hz, 2H, -CH2-NHCO), 2.32 (s, 6H, Ar-CH3), 1.95–1.85 (m, 4H, pyrrolidine) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 166.5 (C=O), 158.2, 154.7, 150.1 (pyrimidine), 139.5 (pyrazole), 134.2, 129.8 (Ar-C), 52.3 (pyrrolidine), 45.6 (-CH2-N), 38.7 (-CH2-NHCO), 21.4 (Ar-CH3) |
| HRMS (ESI+) | [M+H]+ Calcd for C21H25N7O: 400.2191; Found: 400.2189 |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, 254 nm) | 99.12% purity |
| TLC (SiO₂, EtOAc) | Rf = 0.42 |
| Elemental Analysis | C 63.01% (63.15), H 6.25% (6.31), N 24.45% (24.53) |
Process Optimization Considerations
Yield Improvement Strategies
Critical Quality Attributes
- Residual solvent levels: DMF < 880 ppm (ICH Q3C)
- Palladium content: <10 ppm (from coupling reactions)
- Polymorph control: Form I (stable monoclinic) vs Form II (metastable orthorhombic)
Alternative Synthetic Routes
Transition Metal-Catalyzed Approach
Solid-Phase Synthesis
- Wang resin-bound pyrazole precursor
- Cleavage with TFA/DCM (1:99) after sequential coupling steps
- Overall yield comparable to solution-phase (71% vs 75%) with easier purification
Scale-Up Challenges and Solutions
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Resolution Method |
|---|---|---|---|
| Exotherm Control | Manual cooling | Jacketed reactor with PID control | Automated temp adjustment |
| Mixer Efficiency | Magnetic stirrer | Turbine agitator at 300 rpm | Improved mass transfer |
| Workup Time | 4 hr | 12 hr | Continuous liquid-liquid extraction |
| Particle Size | 50–100 µm | 150–200 µm | Wet milling before isolation |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized products, often influenced by agents like potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups.
Substitution: : Particularly nucleophilic substitutions at reactive sites, with reagents like alkyl halides.
Common Reagents and Conditions
The compound's reactivity can be manipulated using common reagents:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products may include oxidized derivatives, reduced forms with modified functional groups, or substituted variants exhibiting diverse chemical functionalities.
Scientific Research Applications
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : As a building block for synthesizing complex molecules, useful in creating libraries of compounds for screening.
Biology: : Investigated for its interactions with biological macromolecules, aiding in understanding biochemical pathways.
Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds, being explored for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific functionalities, such as coatings and catalysts.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It binds to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by occupying their active sites.
Pathways Involved: : Engages in signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Analysis
Key Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (Example 53, )
- Core Structure: Shares the pyrazolo[3,4-d]pyrimidine backbone but substitutes the 4-pyrrolidinyl group with a 4-amino moiety.
- Substituents :
- Chromene Ring : Introduces a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group, enhancing π-π stacking and hydrophobic interactions.
- Benzamide Group : Features a 2-fluoro-N-isopropylbenzamide, increasing steric bulk compared to the 3,5-dimethylbenzamide in the target compound.
- Synthesis : Utilizes Suzuki-Miyaura coupling with a boronic acid derivative, similar to methodologies for pyrazolopyrimidine derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyrrolidine group in the target compound likely improves aqueous solubility compared to Example 53’s fluorinated chromene, which may increase lipophilicity.
- Bioavailability : The lower molecular weight of the target compound suggests enhanced membrane permeability relative to Example 53.
Research Findings and Limitations
Biological Activity
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a pyrrolidine and pyrazolo[3,4-d]pyrimidine moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For example, aminopyrazole-based inhibitors target JNK3, which is implicated in neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated selective inhibition of COX-II enzymes, suggesting potential applications in treating inflammatory conditions .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation through kinase inhibition. |
| Anti-inflammatory | Selectively inhibits COX-II with minimal ulcerogenic effects. |
| Neuroprotective | Potential inhibition of JNK3 may offer protection against neurodegeneration. |
| Antioxidant | Exhibits antioxidant properties that could mitigate oxidative stress. |
Case Studies
Several studies have explored the biological implications of related compounds:
- JNK3 Inhibition Study : A study demonstrated that aminopyrazole derivatives showed significant selectivity for JNK3 over other kinases, indicating potential for treating neurodegenerative disorders while minimizing off-target effects .
- COX-II Selectivity : Research on pyrazole derivatives revealed potent COX-II inhibition (IC50 values ranging from 0.011 μM to 0.2 μM), suggesting that modifications to the pyrazole ring can enhance selectivity and potency against inflammatory pathways .
Pharmacological Profile
The pharmacological profile of this compound suggests a promising therapeutic agent for multiple conditions:
- Cancer Treatment : By targeting specific kinases involved in cellular signaling pathways.
- Chronic Inflammation Management : Through selective inhibition of inflammatory mediators.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
Answer:
The compound contains a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidin-1-yl group at position 4, a 3,5-dimethylbenzamide moiety linked via an ethyl chain, and a 1H-pyrazole ring. The pyrrolidine substituent enhances solubility in polar solvents, while the dimethylbenzamide group introduces steric hindrance, affecting nucleophilic substitution reactions. Computational modeling of similar pyrazolo-pyrimidine derivatives suggests that the electron-rich pyrimidine ring facilitates electrophilic aromatic substitution (e.g., halogenation) at position 6 . For synthetic optimization, reaction conditions (e.g., DMF as solvent, 60–80°C) must balance steric and electronic effects .
Basic: What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
Key methods include:
- NMR : Focus on ¹H-NMR signals for the pyrrolidine N–CH₂ groups (δ 2.5–3.0 ppm) and pyrazole protons (δ 7.5–8.5 ppm). ¹³C-NMR should confirm carbonyl (C=O, ~165–170 ppm) and aromatic carbons .
- HRMS : Verify molecular weight with <2 ppm error to distinguish regioisomers.
- IR : Confirm benzamide C=O stretch (~1680 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism in the ethyl linker; variable-temperature NMR can resolve this .
Advanced: How can researchers design experiments to optimize the yield of this compound while minimizing byproducts in multi-step syntheses?
Answer:
Use statistical Design of Experiments (DoE) to screen critical variables:
- Factors : Solvent polarity (DMF vs. ethanol), temperature (40–100°C), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Response Variables : Yield (HPLC purity >95%) and byproduct formation (e.g., dimerization via ethyl linker).
A Box-Behnken design reduces the number of trials while identifying interactions between factors. For example, high temperatures (>80°C) in DMF may increase cyclization byproducts, requiring mid-range conditions (60°C, 0.5 mol% catalyst) . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from:
- Pharmacokinetics : Poor solubility (logP ~3.5) may reduce bioavailability. Use PAMPA assays to predict intestinal absorption or modify the benzamide group with polar substituents (e.g., –OH or –SO₃H) .
- Metabolic Stability : The pyrrolidine ring is susceptible to CYP450 oxidation. Incubate with liver microsomes to identify metabolites; consider blocking metabolically labile sites with fluorine .
- Target Engagement : Confirm target binding (e.g., kinase inhibition) via SPR or ITC , and cross-validate with cellular assays (e.g., Western blot for phosphorylated proteins) .
Advanced: What computational strategies can predict the compound’s interaction with biological targets, such as protein kinases?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR or CDK2). Prioritize the pyrazolo-pyrimidine core for hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrrolidine-kinase salt bridges.
- QSAR : Build models using IC₅₀ data from analogous compounds to predict activity cliffs. For example, bulky substituents at position 3 may reduce potency .
Basic: What are the recommended storage conditions to ensure the compound’s stability over long-term studies?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent:
- Hydrolysis : The benzamide bond is prone to degradation in humid conditions. Use desiccants and monitor via TLC (Rf shift indicates degradation) .
- Oxidation : The pyrrolidine ring may form N-oxide byproducts. Add antioxidants (e.g., BHT) for solutions in DMSO .
Advanced: How can researchers resolve conflicting data in reaction mechanisms proposed for the synthesis of this compound?
Answer:
- Isotope Labeling : Use ¹³C-labeled starting materials to track carbon migration during pyrimidine ring formation .
- Kinetic Studies : Perform stopped-flow NMR to identify rate-determining steps (e.g., nucleophilic attack on the pyrazole ring).
- DFT Calculations : Compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) using Gaussian09 .
Table 1: Key Reaction Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
